
Tetraamminecopper(2+) sulfate
Overview
Description
Tetraamminecopper(II) sulfate, also known as cuprammonium(II) sulfate, is a salt with the formula [Cu(NH3)4]SO4·H2O . This dark blue to purple solid is a salt of the metal complex [Cu(NH3)4(H2O)]2+ . It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Synthesis Analysis
This compound can be prepared by adding a concentrated solution of ammonia to a saturated aqueous solution of copper sulfate pentahydrate followed by precipitation of the product with ethanol or isopropanol . The balanced equation for the synthesis is: 4 NH3 + CuSO4·5H2O → [Cu(NH3)4]SO4·H2O + 4 H2O .Molecular Structure Analysis
The solid-state structure of tetraamminecopper(II) sulfate monohydrate confirms that the compound is a salt. The complex cation is [Cu(NH3)4(H2O)]2+, which has a square pyramidal geometry . The Cu-N and Cu-O bond lengths are about 210 and 233 pm, respectively, as determined by X-ray crystallography .Chemical Reactions Analysis
The deep blue crystalline solid tends to hydrolyze and evolve (release) ammonia upon standing in air . It is fairly soluble in water. The brilliant dark blue-violet color of tetraamminecopper(II) sulfate solution is due to the presence of [Cu(NH3)4]2+ . Often, the dark blue-violet color is used as a positive test to verify the presence of Cu2+ in a solution .Physical And Chemical Properties Analysis
Tetraamminecopper(II) sulfate is a dark blue-purple solution or crystals with an odor of ammonia . It has a density of 1.81 g/cm3 and is soluble in water (18.5 g/100 g at 21.5 °C) . Its molar mass is 245.79 g/mol .Scientific Research Applications
Cold Plasma Interactions with Solid Materials
Research by Dreher and Frank (1970) delved into the decomposition of Tetraamminecopper(II) sulfate hydrate under cold plasma conditions. The study provided insights into potential decomposition mechanisms based on spectroscopic data, suggesting applications in materials processing and analysis (Dreher & Frank, 1970).
Molecular Hydrogen Reaction
Kanda, Kori, and Kida (1994) investigated the reaction of Tetraamminecopper(II) sulfate monohydrate with molecular hydrogen, highlighting its reduction to copper(0) and its remarkable reactivity. This study opens avenues for exploring novel reduction processes and the synthesis of copper-based materials (Kanda, Kori, & Kida, 1994).
Environmental Remediation
Zhou et al. (2013) explored the use of ferrous-activated persulfate oxidation for the remediation of pollutants, demonstrating the effectiveness of this approach in oxidizing arsenic(III) and diuron. Although Tetraamminecopper(2+) sulfate was not the focus, the study's methodology could be adapted for compounds involving copper, indicating its potential in environmental cleanup efforts (Zhou et al., 2013).
Sorption and Recovery of Copper
Wozniak and Apostoluk (2010) conducted studies on the sorption of Tetraamminecopper(II) complex from ammoniacal solutions, revealing the process's kinetics and the possibility of copper recovery. This research suggests applications in waste treatment and metal recovery from industrial effluents (Wozniak & Apostoluk, 2010).
Oxidation Processes
Byerley, Fouda, and Rempel (1975) examined the activation of copper(II) ammine complexes by molecular oxygen for the oxidation of thiosulfate ions. Their findings contribute to understanding the role of this compound in catalytic oxidation processes, with potential applications in chemical synthesis and environmental technologies (Byerley, Fouda, & Rempel, 1975).
Mechanism of Action
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
copper;azanide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZJJIFGGDFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH10N4O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14283-05-7 | |
| Record name | Copper ammine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)
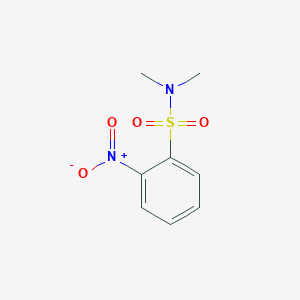
![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)
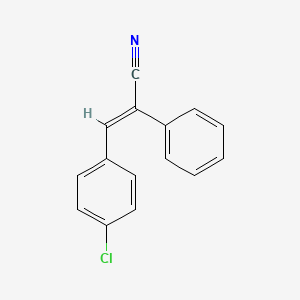

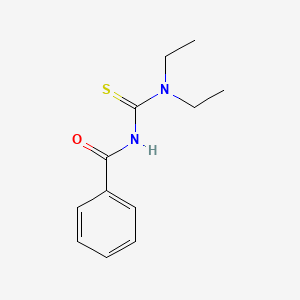
![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)
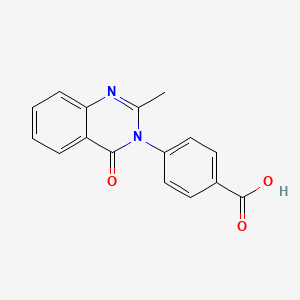

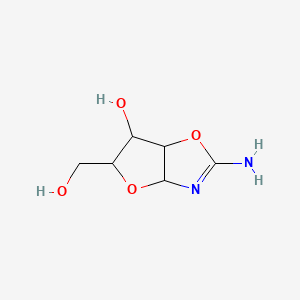
![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
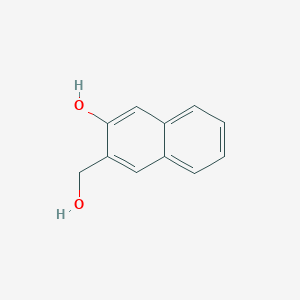
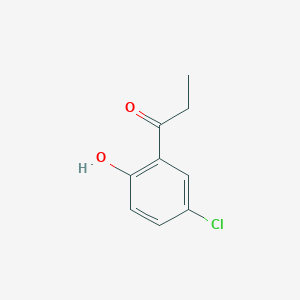
silane](/img/structure/B1593584.png)